molecular formula C6H11N3 B1608549 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine CAS No. 23230-39-9

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

Cat. No. B1608549
CAS RN: 23230-39-9
M. Wt: 125.17 g/mol
InChI Key: VANQIHUBDZAOOM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Potential

  • Field : Pharmacology
  • Application : Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures. Derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
  • Method : The specific method of application or experimental procedure would depend on the specific derivative and its intended use. For example, some imidazole derivatives are used in drug development .
  • Results : The results or outcomes obtained would also depend on the specific derivative and its intended use. For example, some imidazole derivatives have been found to have therapeutic potential .

Antifungal Properties

  • Field : Medical Chemistry
  • Application : Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
  • Method : The compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was synthesized via Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .
  • Results : The novel compound was obtained in good yield and purity after recrystallization from hot methanol. With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .

Metal-Organic Frameworks (MOFs)

  • Field : Material Science
  • Application : A novel metal-organic framework (MOF) based on 2,6-di(1H-imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H3bptc), namely [Co(L)(Hbptc)(H2O)] (1), has been prepared .
  • Method : The specific method of application or experimental procedure would depend on the specific MOF and its intended use .
  • Results : The MOF has a distinct infinite chain structure, further linked together by winding interactions to give the three-dimensional (3D) network .

Antimicrobial Potential

  • Field : Pharmacology
  • Application : Some derivatives of imidazole have shown antimicrobial potential against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Method : The specific method of application or experimental procedure would depend on the specific derivative and its intended use .
  • Results : The results or outcomes obtained would also depend on the specific derivative and its intended use .

Anticancer Activity

  • Field : Medical Chemistry
  • Application : A metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex was synthesized as an analog of the ruthenium anticancer complexes (RAPTA/RAED) to evaluate its in vitro antiproliferative activity against various human cancer cell lines .
  • Method : The specific method of application or experimental procedure would depend on the specific MOF and its intended use .
  • Results : Some iridium complexes have shown high antitumor activity at nanomolar and micromolar concentrations in in vitro and in vivo tests. In addition, studies have shown that iridium compounds can effectively induce apoptosis in tumor cells , lead to an increase in the formation of ROS , and cause cell cycle arrest as well as DNA binding .

Antimicrobial Activity

  • Field : Pharmacology
  • Application : Some derivatives of imidazole have shown antimicrobial potential against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Method : The specific method of application or experimental procedure would depend on the specific derivative and its intended use .
  • Results : The results or outcomes obtained would also depend on the specific derivative and its intended use .

Future Directions

Nowadays, public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

1-imidazol-1-yl-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANQIHUBDZAOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397044
Record name 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

CAS RN

23230-39-9
Record name 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Imidazole (5 g, 73.5 mmol) and dimethylamine hydrochloride (6 g, 73.5 mmol) were stirred in water (12.5 mL) at room temperature. The solution was gradually acidified to pH 5 by the addition of conc. aqueous HCl. A solution of formaldehyde (37% in water; 6.05 mL, 80.8 mmol) was added and the mixture was left to stand for 16 hours. Then it was basified with an excess of 20% KOH solution (˜40 mL) and K2CO3 (˜6 g) was added to salt out the organics. This mixture was extracted with CHCl3 (3×40 mL) and dried over anhydrous K2CO3. The solution was filtered and the solvent removed under vacuum. The crude (˜12 g) was distilled under reduced pressure (bp=63° C. at 0.1 mbar) to yield Imidazol-1-ylmethyl-dimethyl-amine as a colourless oil (6.1 g, 66%). 1H NMR (400 MHz, CDCl3): 7.51 (1H, s), 7.02 (2H, bs), 4.67 (2H, s), 2.29 (6H, s).
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5 g
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6 g
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12.5 mL
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6.05 mL
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40 mL
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6 g
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Synthesis routes and methods II

Procedure details

Imidazole (20.4 g, 0.3 mole) and 26 g (0.3 mole) of dimethylamine hydrochloride were stirred with 50 mL of water and the cooled solution adjusted to pH 4.97 with concentrated hydrochloric acid. A 37% solution of formaldehyde (27 g, 0.33 mole) was added and the mixture allowed to stand three days. The pH was adjusted to 14 with 20% aqueous potassium hydroxide before the product was salted out by adding solid K2CO3. The organics were extracted with methylene chloride, dried (K2CO3) and evaporated at reduced pressure. The residue was distilled in a Kugelrohr apparatus at 0.1 mm and 95° C. and gave 30.8 g (83%) of pure product.
Quantity
20.4 g
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reactant
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26 g
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Quantity
50 mL
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solution
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0 (± 1) mol
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27 g
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Chen, G Gong, X Chen, R Song, M Duan… - Chemical and …, 2019 - jstage.jst.go.jp
Design, Synthesis and Biological Evaluation of Novel Benzoylimidazole Derivatives as Raf and Histone Deacetylases Dual Inhibitors Toggle navigation J-STAGE home Browse All titles …
Number of citations: 12 www.jstage.jst.go.jp

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